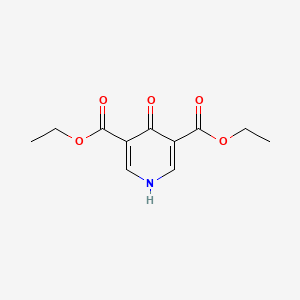
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate .
Synthesis Analysis
The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The InChI Code for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a solid compound . The compound should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Pharmaceutical Applications
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Insecticidal Properties
In addition to its pharmaceutical applications, 1,4-DHP also has insecticidal properties .
Hydrogen Source in Conjugate Reduction and Organocatalytic Reductive Amination
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Synthesis of Novel Acid Derivatives
1,4-Dihydropyridines (1,4-DHPs) have been used to synthesize novel acid derivatives, which have shown excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
Cardiovascular System Diseases Treatment
Based on 1,4-DHP, a number of drugs have been created that are used in the treatment of the cardiovascular system diseases, such as amlodipine, felodipine, nifedipine, nitrendipine, lercanidipine, normodipine, etc .
Electrochemical Oxidation
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) has been used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .
Antimicrobial Activity
1,4-Dihydropyridines have been used to synthesize novel acid derivatives, which show excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
Anti-inflammatory and Anticancer Agents
1,4-Dihydropyridines have shown anti-inflammatory and anticancer properties . They have been studied for their potential in Alzheimer’s disease treatment .
Neuroprotective Effects
1,4-Dihydropyridines have shown neuroprotective effects . They have been studied for their potential in Alzheimer’s disease treatment .
Orientations Futures
Propriétés
IUPAC Name |
diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYLXLRJKRWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454352 | |
| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
74632-03-4 | |
| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)


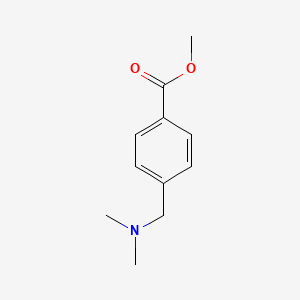
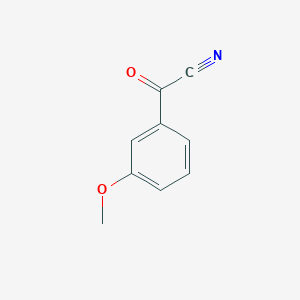
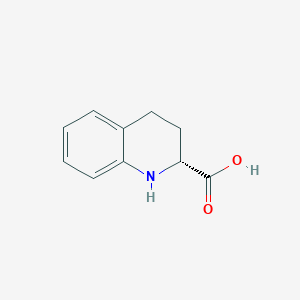
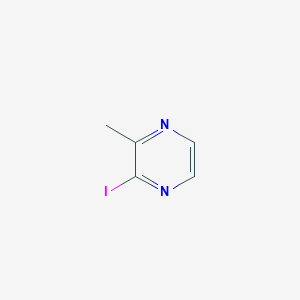

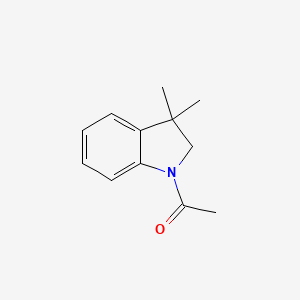

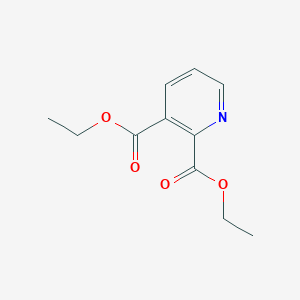
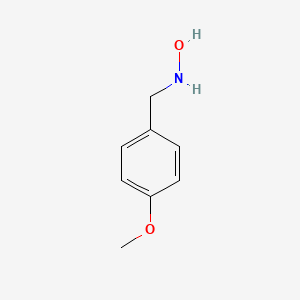
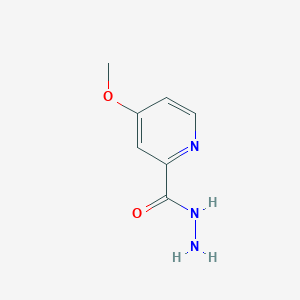
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)